molecular formula C11H13N3 B1359226 n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine CAS No. 1007521-06-3

n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine

Cat. No.: B1359226
CAS No.: 1007521-06-3
M. Wt: 187.24 g/mol
InChI Key: KZUVPCGHXREZHJ-UHFFFAOYSA-N
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Description

Historical Context and Development in Pyrazole Chemistry

The development of this compound is deeply rooted in the rich history of pyrazole chemistry, which began with the groundbreaking work of German chemist Ludwig Knorr in 1883. Knorr was the first to coin the term "pyrazole" and discovered the antipyretic action of pyrazole derivatives in humans, fundamentally establishing the foundation for modern pyrazole research. The historical significance of this discovery cannot be overstated, as it opened the door to the systematic investigation of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

The classical synthesis method developed by German chemist Hans von Pechmann in 1898 provided an early framework for pyrazole synthesis through the reaction of acetylene and diazomethane. This methodology established the fundamental principles that would later be adapted and refined for the synthesis of more complex pyrazole derivatives, including this compound. The first substituted pyrazoles were synthesized in 1883 by Knorr and colleagues, who reacted beta-diketones with hydrazine derivatives, creating a synthetic pathway that remains relevant to contemporary pyrazole chemistry.

The isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959 marked another pivotal moment in pyrazole chemistry. Prior to this discovery, scientists believed that pyrazoles could not occur naturally due to the presence of the single nitrogen-nitrogen bond in their structure, which was thought to be difficult for living organisms to form. This finding challenged existing assumptions and sparked renewed interest in the potential biological significance of pyrazole derivatives.

The evolution of synthetic methodologies has been particularly important for compounds like this compound. The development of various synthetic routes, including the reaction of alpha-beta-unsaturated aldehydes with hydrazine and subsequent dehydrogenation, has provided researchers with multiple pathways to access these valuable compounds. The Knorr-type reactions, involving the condensation of 1,3-diketones with hydrazine, have become standard methods for preparing substituted pyrazoles.

Significance in Heterocyclic Compound Research

This compound occupies a prominent position within heterocyclic compound research due to its unique structural features and diverse applications. Heterocyclic compounds, defined as cyclic structures containing at least one heteroatom in the ring, represent one of the most important classes of organic compounds in both natural products and synthetic pharmaceuticals. The significance of pyrazole derivatives in this field stems from their five-membered aromatic ring structure consisting of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution.

The amphoteric properties of pyrazole derivatives, including this compound, contribute significantly to their research value. These compounds can function as both acids and bases due to the presence of nitrogen atoms, with the acidic pyrrole-like nitrogen hydrogen readily donating protons while the pyridine-like nitrogen can accept protons. This dual functionality enables these compounds to participate in a wide range of chemical reactions and biological interactions.

Research has demonstrated that pyrazole derivatives possess remarkable versatility in terms of biological activities, including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and anticancer properties. The specific structural features of this compound, particularly the presence of both methyl and phenyl groups, enhance its versatility and make it suitable for various chemical reactions and potential pharmaceutical applications.

The planar nature of pyrazole compounds, as confirmed by X-ray crystallography studies, contributes to their ability to interact with biological targets through pi-pi stacking interactions and hydrogen bonding. The similar carbon-nitrogen distances of approximately 1.33 Å in the pyrazole ring provide structural stability while maintaining reactivity at specific positions. These characteristics make compounds like this compound valuable scaffolds for drug discovery and development.

Current Research Landscape and Scientific Interest

The contemporary research landscape surrounding this compound reflects the broader scientific interest in pyrazole derivatives as therapeutic agents and research tools. Current investigations focus primarily on the compound's potential anticancer properties, with studies demonstrating its ability to modulate cellular signaling pathways associated with cancer cell proliferation and apoptosis. Research indicates that this compound may activate autophagy-related proteins and induce apoptosis through p53 pathways, which are critical mechanisms in cancer biology.

Recent synthetic developments have expanded the methodologies available for preparing this compound and related compounds. Silver-catalyzed synthesis methods using various precursors have been reported to produce pyrazole derivatives with moderate to excellent yields. These advances in synthetic methodology have enabled researchers to access larger quantities of the compound for biological testing and mechanistic studies.

The current research focus on pyrazole derivatives is driven by their inclusion among the highly used ring systems for small molecule drugs by the United States Food and Drug Administration. Notable commercial drugs containing pyrazole rings, such as celecoxib and stanozolol, have demonstrated the clinical potential of this class of compounds. This regulatory recognition has stimulated increased investment in pyrazole research and development.

Contemporary studies on pyrazole derivatives have revealed their potential applications beyond traditional pharmaceutical uses. Research has shown that pyrazole compounds, including those structurally related to this compound, exhibit promising activities as enzyme inhibitors, particularly targeting monoamine oxidases. The compound acts as a reversible inhibitor of monoamine oxidase-A and monoamine oxidase-B, which are crucial enzymes in neurotransmitter metabolism.

The molecular mechanism of action studies have provided insights into how this compound exerts its biological effects. The compound's interaction with specific biomolecules, such as enzymes and receptors, can alter their activity through various mechanisms including enzyme inhibition and gene expression changes. These mechanistic investigations have revealed that the compound can influence cell signaling pathways, gene expression patterns, and cellular metabolism.

Table 1: Key Research Parameters for this compound

Parameter Value Reference
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Chemical Abstracts Service Number 1007521-06-3
Melting Point Data Linkage Number MFCD08691429
Simplified Molecular Input Line Entry System CNCC1=C(C2=CC=CC=C2)NN=C1

Current research initiatives continue to explore the temporal effects of this compound in laboratory settings, investigating how the stability and degradation of the compound influence its efficacy and potency over time. These studies are essential for understanding the compound's practical applications and optimizing experimental conditions for future research endeavors.

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-7-10-8-13-14-11(10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUVPCGHXREZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. One common method involves the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by methylation of the resulting pyrazole .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, as anticancer agents. Pyrazole compounds have been investigated for their ability to inhibit various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against MCF7 and NCI-H460 cell lines with IC50 values indicating promising therapeutic potential .

Antimicrobial Properties

Certain derivatives of pyrazole exhibit antimicrobial activity against bacteria and fungi. Research suggests that this compound could be a candidate for further exploration in this area, although more extensive studies are required to confirm its efficacy .

Case Study 1: Antitumor Activity

A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of various pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values as low as 3.25 mg/mL, demonstrating the potential of pyrazole-based compounds in cancer therapy .

Case Study 2: Kinase Inhibition

Research on pyrazole derivatives has also focused on their role as kinase inhibitors. These enzymes are crucial in cellular signaling pathways, making them important targets for cancer therapeutics. Compounds similar to this compound have shown promise in inhibiting specific kinases involved in tumor growth and progression .

Material Science Applications

Beyond medicinal chemistry, this compound's unique chemical structure may lend itself to applications in material science. Its properties could be harnessed in the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of n-Methyl-1-(5-phenyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Key Differences and Implications

In contrast, the 1-phenyl isomer (e.g., C₁₁H₁₃N₃ in ) may exhibit altered stereoelectronic properties due to positional differences, affecting ligand-receptor interactions. Thienyl-substituted analogs (e.g., C₉H₁₁N₃S) introduce sulfur atoms, increasing polarity and enabling hydrogen bonding with riboswitch motifs (KD values reported for TPP riboswitch binders) .

Synthetic Yields and Reactivity :

  • The trimethyl-substituted analog (C₈H₁₅N₃) achieves higher synthetic yields (76.8%) under mild conditions (methylene chloride, room temperature) compared to phenyl-substituted variants, likely due to reduced steric hindrance .
  • Fluorinated derivatives (e.g., C₆H₈F₃N₃) require specialized fluorination techniques, increasing synthesis complexity but offering enhanced metabolic stability .

Biological Activity

n-Methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted at the 5-position with a phenyl group and an amine group at the 1-position. The molecular formula of this compound is C11H13N3, with a molecular weight of 189.24 g/mol .

1. Monoamine Oxidase Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are critical for the metabolism of neurotransmitters like serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may have therapeutic implications for treating mood disorders such as depression and anxiety .

Table 1: Effects of MAO Inhibition

CompoundMAO Inhibition ActivityTherapeutic Implications
This compoundReversiblePotential treatment for depression and anxiety
Other Pyrazole DerivativesVariesAntidepressant effects

2. Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory and analgesic properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. For instance, some studies reported that related compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 Value (µg/mL)Reference Standard
This compoundNot Specified-
Diclofenac54.65-

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The structural characteristics of these compounds contribute to their ability to inhibit tumor growth effectively .

Table 3: Anticancer Activity Overview

Cancer TypeCell LineCompound Effectiveness
Breast CancerMDA-MB-231Significant inhibition
Liver CancerHepG2Significant inhibition

While specific mechanisms for this compound remain under investigation, it is known that pyrazole derivatives can interact with various biological targets, including neurotransmitter receptors and enzymes. The reversible inhibition of MAO suggests a mechanism that may enhance neurotransmitter availability in synaptic clefts .

Case Studies

Recent studies have highlighted the potential applications of this compound in treating neurodegenerative diseases due to its MAO inhibitory effects. For instance, a study demonstrated that similar compounds could significantly improve cognitive functions in animal models by modulating neurotransmitter levels .

Q & A

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer :
  • PXRD : Compare diffraction patterns to reference standards.
  • DSC/TGA : Identify melting points and thermal decomposition profiles.
  • Solid-State NMR : Resolve hydrogen-bonding networks and lattice environments .

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